molecular formula C8H20N2 B1599582 N-tert-Butyl-N'-ethyl ethylenediamine CAS No. 886500-74-9

N-tert-Butyl-N'-ethyl ethylenediamine

Cat. No.: B1599582
CAS No.: 886500-74-9
M. Wt: 144.26 g/mol
InChI Key: GREKOMBGZSSZQI-UHFFFAOYSA-N
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Description

Significance of Diamine Scaffolds in Organic and Inorganic Chemistry

Diamine scaffolds, particularly those based on the ethylenediamine (B42938) framework, are of fundamental importance in both organic and inorganic chemistry. nih.govmdpi.com These structural motifs, characterized by two amino groups separated by a flexible hydrocarbon chain, are prized for their ability to act as bidentate ligands, forming stable chelate rings with metal ions. This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with monodentate amine ligands. The concept of a "scaffold" is central to modern chemistry, representing a core structure from which a library of diverse compounds can be generated for applications in drug discovery and materials science. acs.orglifechemicals.com Diamine scaffolds are a classic example, providing a versatile platform for constructing complex molecular architectures. mdpi.com

Ethylenediamine, the parent compound of this class, is a widely used building block in chemical synthesis. wikipedia.org Historically, it has been instrumental in the development of coordination chemistry, famously used by Alfred Werner in his pioneering work that established the principles of octahedral geometry in metal complexes. Beyond fundamental research, ethylenediamine and its derivatives have found large-scale industrial applications. They serve as precursors to a vast range of chemicals, including polymers like polyurethane fibers, and are integral to the synthesis of the widely used chelating agent EDTA (ethylenediaminetetraacetic acid). wikipedia.org Furthermore, many bioactive compounds, such as certain antihistamines and fungicides, incorporate the ethylenediamine linkage, highlighting its long-standing importance in medicinal and agricultural chemistry. wikipedia.orgnih.gov

In contemporary chemistry, the focus has increasingly shifted towards asymmetric N,N'-disubstituted ethylenediamines. Unlike their symmetrically substituted counterparts, these molecules lack a C2 axis of symmetry, which is a critical feature for applications in asymmetric synthesis. When used as chiral ligands in metal-catalyzed reactions, they can create a chiral environment around the metal center, enabling the stereoselective synthesis of enantiomerically pure products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. Asymmetric diamines are key components in catalysts for a variety of transformations, including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. researchgate.net The specific nature of the N-substituents allows for precise control over the steric and electronic environment of the catalyst, directly influencing its activity and selectivity.

Chemical Structure and Unique Features of N-tert-Butyl-N'-ethyl Ethylenediamine

The chemical structure of this compound is defined by an ethane-1,2-diamine backbone where one nitrogen atom is monosubstituted with an ethyl group and the other is monosubstituted with a sterically demanding tert-butyl group. This asymmetric arrangement is the source of its unique chemical personality, distinguishing it from related symmetric diamines like N,N'-diethylethylenediamine or N,N'-di-tert-butylethylenediamine. nih.gov

PropertyValue
IUPAC Name N'-tert-butyl-N-ethylethane-1,2-diamine nih.gov
CAS Number 886500-74-9 nih.gov
Molecular Formula C₈H₂₀N₂ nih.gov
Molecular Weight 144.26 g/mol nih.gov
Synonyms This compound nih.gov

The defining feature of this compound is the steric and electronic disparity between its two substituents. The tert-butyl group is exceptionally bulky, creating significant steric hindrance around its associated nitrogen atom. This bulk can influence reaction kinetics, dictate the coordination geometry of metal complexes, and create a protected pocket around a catalytic site. In contrast, the ethyl group is considerably smaller, providing a more accessible coordination site.

This structural asymmetry has profound effects on molecular interactions:

Selective Coordination: The difference in steric bulk can lead to selective binding or reactivity at the less hindered ethyl-substituted nitrogen.

Electronic Effects: The tert-butyl group is known to be electron-donating through hyperconjugation. This can raise the energy of molecular orbitals localized on the diamine, influencing the redox properties of its metal complexes. nih.gov Studies on related N-tert-butyl amines have shown that barriers to tert-butyl rotation and nitrogen inversion are linked, indicating a complex interplay of dynamic processes. lookchem.com

Tuning Ligand Properties: The combination of a large, sterically demanding group with a smaller one allows for the creation of a unique "ligand bite angle" and steric profile in metal complexes, which is not achievable with symmetric diamines. This enables chemists to fine-tune the properties of catalysts and materials for specific applications.

Scope and Research Objectives for this compound Studies

Research involving this compound is primarily driven by its potential as a specialized ligand and synthetic intermediate. The main objectives of studying this compound include:

Development of Asymmetric Catalysts: A major goal is to utilize it as a chiral auxiliary or ligand in asymmetric catalysis. By forming complexes with transition metals (e.g., rhodium, iridium, copper), researchers aim to develop catalysts for stereoselective reactions, producing high-value chiral molecules for the pharmaceutical and fine chemical industries.

Coordination Chemistry and Materials Science: Investigating how this ligand coordinates to different metal ions is a fundamental objective. The unique steric and electronic asymmetry is expected to produce complexes with novel structural, magnetic, or photophysical properties. These materials could have applications in areas such as molecular magnets, sensors, or light-emitting devices.

Synthetic Intermediate: The compound can serve as a valuable intermediate in multi-step organic synthesis. fishersci.cafishersci.com Its two distinct amino groups can be functionalized sequentially, allowing for the controlled construction of more complex molecules with precisely defined architectures. Research in this area focuses on developing efficient synthetic routes that exploit the differential reactivity of the two nitrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-tert-butyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKOMBGZSSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428259
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-74-9
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Tert Butyl N Ethyl Ethylenediamine and Its Derivatives

Strategic Approaches to Asymmetric Diamine Synthesis

Strategic synthesis of asymmetrically substituted ethylenediamines often involves sequential reactions that differentiate the two nitrogen atoms, allowing for the introduction of distinct alkyl groups.

Reductive amination is a cornerstone of C-N bond formation and can be adapted for the synthesis of N-tert-Butyl-N'-ethyl ethylenediamine (B42938). mdpi.com This approach typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For an unsymmetrical diamine, a stepwise approach is necessary.

One potential pathway involves the reaction of aminoacetaldehyde (or a protected equivalent) with tert-butylamine (B42293). The resulting imine is then reduced to form N-tert-butylethylenediamine. The remaining primary amine can subsequently undergo a second reductive amination with acetaldehyde (B116499) to introduce the ethyl group. A significant challenge in these multi-step aminations is preventing dialkylation and other side reactions. nih.gov The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, represents a classic method for reductive amination. mdpi.com A more modern approach involves using selective reducing agents like sodium triacetoxyborohydride. nih.gov

A synthetic proposal for this strategy is outlined below:

StepReactant 1Reactant 2Intermediate/ProductReagentsPurpose
1Glyoxal (B1671930)tert-ButylamineN,N'-di-tert-butyl-1,2-diimineToluene (B28343), heatFormation of diimine intermediate google.com
2N,N'-di-tert-butyl-1,2-diimineHydrogenN,N'-di-tert-butylethylenediamineRaney Nickel (catalyst)Catalytic hydrogenation to form diamine google.com
3EthylenediamineDiethyl carbonateN-ethylethylenediamineGas-phase catalysisAlternative entry to an ethylated intermediate google.com

Note: The table illustrates general reductive amination principles and related syntheses that can be adapted for the target compound.

A highly effective strategy for synthesizing unsymmetrical diamines involves the use of protecting groups to differentiate the two amine functionalities of ethylenediamine. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The synthesis begins with the selective mono-Boc protection of ethylenediamine. This can be achieved by reacting ethylenediamine with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net A more refined method involves the sequential addition of one mole of hydrochloric acid to form the mono-ammonium salt, which deactivates one amine group, followed by the addition of (Boc)₂O to protect the remaining free amine. researchgate.netscielo.org.mx

Once mono-N-Boc-ethylenediamine is formed, the unprotected primary amine can be alkylated. For instance, it can be reacted with an ethyl halide to form N-Boc-N'-ethylethylenediamine. Following this step, the Boc group is removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane. chemrxiv.orgnih.gov This reveals the second amine, which can then be alkylated with a suitable tert-butyl source, such as tert-butyl bromide, to yield the final product, N-tert-Butyl-N'-ethyl ethylenediamine.

Synthetic Pathway via Boc-Protection

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 Ethylenediamine 1. HCl (1 eq.) 2. (Boc)₂O (1 eq.) N-Boc-ethylenediamine Selective mono-protection of one amine group researchgate.net
2 N-Boc-ethylenediamine Ethyl iodide, Base (e.g., K₂CO₃) N-Boc-N'-ethylethylenediamine Selective ethylation of the free amine
3 N-Boc-N'-ethylethylenediamine Trifluoroacetic acid (TFA) or 4N HCl N-ethylethylenediamine Removal of the Boc protecting group chemrxiv.org

More complex synthetic routes can be designed starting from basic ethylenediamine intermediates. One such strategy involves the Michael addition reaction. For instance, mono-Boc-ethylenediamine can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound like ethyl acrylate. This would be followed by reduction of the carbonyl group and subsequent functionalization.

Another established multi-step pathway begins with the synthesis of N-ethylethylenediamine, for example, through the reaction of ethylenediamine with diethyl carbonate. google.com This intermediate, which already possesses the ethyl group on one nitrogen, can then be selectively alkylated with a tert-butyl group on the other nitrogen. This often requires a protection-deprotection sequence on the secondary amine to ensure the tert-butyl group adds to the primary amine.

Hydrazinolysis, typically used in the Gabriel synthesis to cleave phthalimide (B116566) groups and liberate a primary amine, can be incorporated into longer synthetic pathways. For example, a synthesis could start with the reaction of an N-protected ethylamine (B1201723) with 2-bromoethylamine (B90993) hydrobromide. The resulting intermediate could then be functionalized further. While less direct for this specific target, these methods highlight the versatility of synthetic chemistry in building complex molecules from simpler precursors.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for C-N bond formation, often providing milder reaction conditions and higher efficiency compared to classical methods.

Transition-metal catalyzed cross-coupling reactions are a powerful method for forming C-N bonds. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly prominent. mit.edu This methodology can be applied to the synthesis of this compound by coupling an amine with an alkyl or aryl halide.

In a potential synthetic route, mono-Boc-ethylenediamine could be coupled with an ethyl halide using a palladium catalyst with a suitable phosphine (B1218219) ligand. After the ethyl group is installed, the Boc group would be removed, and the resulting N-ethylethylenediamine could undergo a second palladium-catalyzed coupling with a tert-butyl halide or a related precursor. nih.gov The success of these reactions often depends on the careful selection of the catalyst, ligand, base, and solvent system to manage the reactivity of the different amine and halide components. mit.edursc.org Copper-catalyzed C-N coupling reactions, representing an evolution of the Ullmann condensation, also provide a viable, often lower-cost alternative to palladium for these transformations. nih.govresearchgate.net

Examples of Catalytic Systems for C-N Bond Formation

Catalyst/Metal Ligand Type Application Reference
Palladium Diphosphines Amidine synthesis via isocyanide insertion nih.gov
Palladium Bisphosphine ligands N-alkylation of indoles iastate.edu
Nickel Various Amination of aryl chlorides and sulfamates mit.edu
Copper Diamine Ligands Aryl amidation (Goldberg reaction) nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of ethylenediamine derivatives, this translates to several key strategies. One approach is the catalytic amination of ethylene (B1197577) glycol, which produces water as the only byproduct, making it a greener alternative to methods using chlorinated hydrocarbons. nih.govacs.org

The development of solvent-free reaction protocols is another important green objective. For example, the synthesis of N-tert-butyl amides has been achieved under solvent-free conditions at room temperature using a stable copper catalyst, Cu(OTf)₂. researchgate.net Such protocols minimize volatile organic compound (VOC) emissions and simplify product purification.

Optimization of Catalytic Systems and Reaction Conditions

The synthesis of N-substituted ethylenediamines, including this compound, is highly dependent on the selection and optimization of the catalytic system and associated reaction conditions. While direct studies optimizing the synthesis for this compound are not prevalent in the reviewed literature, extensive research on analogous N-substituted ethylenediamines provides critical insights into effective catalytic strategies. The optimization typically focuses on improving reaction selectivity, increasing yield, and utilizing cost-effective and robust catalysts.

A common synthetic route involves the reductive amination of a carbonyl compound in the presence of an amine or the direct alkylation of an amine. For instance, the synthesis of N,N'-di-tert-butylethylenediamine has been achieved by condensing tert-butylamine with glyoxal to form an imine, which is subsequently hydrogenated. google.com Optimization of this process involves using Raney nickel as a hydrogenation catalyst, which is a cost-effective alternative to more expensive catalysts like Palladium on carbon (Pd/C). google.com The reaction conditions are also crucial; for example, conducting the initial condensation in toluene and then adding more tert-butylamine to the organic phase before catalytic hydrogenation can improve selectivity and yield. google.com

For the synthesis of other alkylated amines, different catalytic systems have been optimized. A study on the synthesis of N-ethyl-n-butylamine utilized a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor. researchgate.net This system demonstrated high activity and selectivity, with optimization of reaction temperature and liquid hourly space velocity being key to maximizing yield. researchgate.net Similarly, the synthesis of N-ethylethylenediamine has been optimized using metal oxide catalysts like molybdenum oxide in a high-pressure autoclave, with reaction temperature, pressure, and time being critical parameters. google.com These examples underscore the principle that catalyst choice (e.g., Raney Nickel, mixed metal oxides) and the fine-tuning of physical parameters (temperature, pressure, reactant ratios) are paramount in achieving efficient synthesis of N-substituted ethylenediamines.

Table 1: Comparison of Catalytic Systems for Synthesis of N-Substituted Ethylenediamine Analogs

Target Compound Catalyst Starting Materials Key Reaction Conditions Yield Reference
N,N'-di-tert-butylethylenediamine Raney Nickel tert-butylamine, Glyoxal Catalytic hydrogenation High google.com
N-ethyl-n-butylamine CuO–NiO–PtO/γ-Al2O3 Not specified (disproportionation) Fixed-bed reactor, 110 °C 60.7% researchgate.net
N-ethylethylenediamine Molybdenum Oxide Ethylamine, Ethylenimine 50 °C, 5h, Autoclave 95.6% google.com

Synthesis of Related N-Functionalized Ethylenediamine Derivatives

This compound serves as a precursor or an analogue for a variety of other N-functionalized ethylenediamine derivatives. These derivatives are often synthesized to introduce new functional groups, thereby modifying the chemical and physical properties of the parent molecule for various applications. Key examples include the formation of Schiff bases and the cyclization to form imidazolidine (B613845) rings.

Preparation of Schiff Base Derivatives via Condensation Reactions

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from N-substituted ethylenediamines through condensation reactions with aldehydes or ketones. This reaction is a versatile method for functionalizing the primary or secondary amine groups within the ethylenediamine backbone.

The general procedure involves reacting an N-functionalized ethylenediamine with a suitable aldehyde, often a benzaldehyde (B42025) derivative, in a solvent like absolute ethanol (B145695). iau.irresearchgate.netjournalajacr.com The mixture is typically heated under reflux for several hours to drive the condensation, which involves the elimination of water. iau.ir For example, symmetrical Schiff bases have been prepared by the condensation of ethylenediamine with two equivalents of a benzaldehyde derivative, such as 2-hydroxybenzaldehyde or 4-chlorobenzaldehyde. iau.irresearchgate.netjournalajacr.com The resulting Schiff base product often precipitates from the solution upon cooling and can be collected by filtration. iau.ir The reaction is generally high-yielding and provides a straightforward route to complex ligands capable of coordinating with metal ions. iau.irresearchgate.netjournalajacr.com

Table 2: Examples of Schiff Base Synthesis from Ethylenediamine Derivatives

Ethylenediamine Derivative Aldehyde/Ketone Product Reaction Conditions Reference
Ethylenediamine 2-hydroxybenzaldehyde N,N'-bis(2-hydroxybenzylidene)ethylenediamine Reflux in ethanol, 3h iau.ir
Ethylenediamine 2,4-dimethoxybenzaldehyde N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine Reflux in ethanol iau.ir
Ethylenediamine 4-chlorobenzaldehyde N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine Condensation reaction researchgate.netjournalajacr.com

Synthesis of Imidazolidine Derivatives from N,N'-Disubstituted Ethylenediamines

Imidazolidines are five-membered, saturated heterocyclic rings containing two nitrogen atoms at positions 1 and 3. They can be synthesized from N,N'-disubstituted ethylenediamines via cyclocondensation with an aldehyde. nih.govchemicalbook.com This reaction effectively transforms the linear diamine structure into a cyclic aminal.

The synthesis typically involves the condensation of an N,N'-disubstituted ethylenediamine, such as N,N'-dibenzylethylenediamine, with an aryl aldehyde in a suitable solvent. chemicalbook.com In one established method, the reaction is carried out in dry benzene (B151609). chemicalbook.com The reaction proceeds via the formation of a transient species that cyclizes to yield the 1,3-disubstituted-2-aryl-imidazolidine. chemicalbook.com The choice of substituents on both the ethylenediamine nitrogen atoms and the aldehyde determines the final structure and properties of the resulting imidazolidine derivative. Research has shown the synthesis of various substituted imidazolidines for potential pharmaceutical applications, highlighting the importance of this synthetic route. nih.gov For instance, reacting ethylenediamine with aromatic aldehydes serves as a starting point for creating a library of imidazolidine derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N,N'-di-tert-butylethylenediamine
Palladium on carbon (Pd/C)
Raney nickel
Glyoxal
Toluene
tert-butylamine
N-ethyl-n-butylamine
CuO–NiO–PtO/γ-Al2O3
N-ethylethylenediamine
Molybdenum oxide
Ethylamine
Ethylenimine
N-methylated ethylenediamine
Methanol
CuO-ZnO/Al2O3
Schiff base
Aldehyde
Ketone
Azomethine
Benzaldehyde
Ethanol
2-hydroxybenzaldehyde
4-chlorobenzaldehyde
N,N'-bis(2-hydroxybenzylidene)ethylenediamine
N,N'-bis(2,4-dimethoxybenzylidene)ethylenediamine
2,4-dimethoxybenzaldehyde
N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine
N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine
3-nitrobenzaldehyde
Imidazolidine
N,N'-disubstituted ethylenediamines
N,N'-dibenzylethylenediamine
Benzene
1,3-disubstituted-2-aryl-imidazolidine

N Tert Butyl N Ethyl Ethylenediamine in Coordination Chemistry

Synthesis and Characterization of Metal Complexes

Coordination with Transition Metals (e.g., Copper(II), Iron(II/III), Zinc(II), Titanium(IV), Zirconium(IV), Hafnium(IV), Molybdenum(VI))

Further investigation into the coordination chemistry of N-tert-Butyl-N'-ethyl ethylenediamine (B42938) would require original research, as the topic appears to be largely unexplored in published scientific works.

Coordination with Main Group and Alkali Metals (e.g., Lithium Amides, Aluminium Amides)

The coordination chemistry of N-tert-butyl-N'-ethyl ethylenediamine with main group and alkali metals is primarily characterized by the formation of metal amide complexes. The acidic protons on the nitrogen atoms of the ethylenediamine backbone can be deprotonated by strong bases or reactive metals to form these amides.

Lithium Amides: The reaction of this compound with organolithium reagents, such as n-butyllithium, or with lithium metal can yield lithium amides. wikipedia.org These compounds, with the general formula LiNR₂, are strong bases and are highly reactive. wikipedia.org The deprotonation can occur stepwise, first at the less sterically hindered secondary amine (the ethyl-substituted nitrogen) and then, under harsher conditions, at the more hindered tert-butyl-substituted nitrogen, leading to mono- and di-lithio species, respectively. The resulting lithium amides often exist as oligomeric structures in both the solid state and in non-polar solutions, where the nitrogen atoms bridge multiple lithium centers. wikipedia.org

Aluminium Amides: Aluminium amides of this compound can be synthesized by reacting the diamine with organoaluminium compounds like trimethylaluminium (AlMe₃) or triethylaluminium. researchgate.netorgsyn.org This reaction typically proceeds via an initial adduct formation, followed by the elimination of an alkane (e.g., methane (B114726) from trimethylaluminium) upon heating to form the aluminium amide. researchgate.net Depending on the stoichiometry, both mono- and di-amido complexes can be formed. These aluminium amides can serve as precursors for materials like aluminum nitride. researchgate.net The conversion of esters to amides can be achieved using dimethylaluminum amides, highlighting their utility as reagents in organic synthesis. orgsyn.org

Below is a table summarizing the expected products from the reaction of this compound with representative alkali and main group metal precursors.

Metal PrecursorDiamine ReactantExpected Amide Product(s)General Properties
n-Butyllithium (BuLi)This compoundMono- and Di-lithium amidesStrong bases, often oligomeric wikipedia.org
Trimethylaluminium (AlMe₃)This compoundMono- and Di-aluminium amidesPrecursors to materials like AlN researchgate.net

Stereochemical Aspects of this compound Metal Complexes

The asymmetric nature of the N-tert-butyl-N'-ethyl substitution on the ethylenediamine backbone introduces significant stereochemical considerations in its metal complexes.

Diastereoselectivity in Metal Complex Formation

When this compound chelates to a metal center, the two nitrogen atoms become stereogenic centers. The fixed conformation of the five-membered chelate ring, combined with the inherent chirality of the coordinated nitrogen atoms, can lead to the formation of diastereomeric complexes. The bulky tert-butyl group and the smaller ethyl group create a distinct steric environment on each side of the chelate ring. This steric differentiation influences the preferred orientation of these substituents (axial or equatorial) within the chelate ring conformation (λ or δ). Consequently, the coordination of this ligand to a pre-existing chiral metal center or in the presence of other chiral ligands would be expected to proceed with some degree of diastereoselectivity, favoring the sterically less hindered diastereomer.

Chiral Induction and Enantioselective Complexation facilitated by Asymmetric Substitution

The inherent asymmetry of this compound makes it a chiral ligand upon coordination. This chirality can be harnessed for chiral induction in various chemical processes. While the free diamine is achiral, its coordination to a metal creates a chiral environment. This principle is fundamental in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction.

In the context of complexation, if a racemic mixture of a chiral metal precursor were reacted with this diamine, it could potentially lead to enantioselective complexation, where one enantiomer of the metal precursor is preferentially bound. More practically, the use of an enantiomerically pure form of a related asymmetrically substituted diamine could facilitate the synthesis of enantioenriched metal complexes. nih.gov This strategy is crucial in the development of catalysts for enantioselective synthesis, where the stereochemical information from the ligand is transferred to the products of a catalyzed reaction. nih.gov The synthesis of enantioenriched 2-substituted bicyclo[1.1.1]pentanes, for example, has been achieved through strategies involving the enantioselective addition to imines, a process often controlled by chiral ligands or catalysts. nih.gov

Supramolecular Assembly and Metal-Organic Architectures

Bidentate ligands like this compound are fundamental building blocks in the construction of complex supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs).

Role in Constructing Coordination Polymers and Frameworks

The synthesis of such coordination polymers often involves the reaction of the diamine with a metal salt under conditions that promote crystallization, such as solvothermal methods. rsc.org The choice of metal ion, counter-anion, and solvent can all influence the final structure of the resulting material, leading to a wide diversity of possible architectures. mdpi.comrsc.org The properties of these materials, such as porosity and catalytic activity, are directly related to the nature of the metal, the ligand, and the way they are assembled. nih.gov

Non-Covalent Interactions within Metal-Diamine Complexes

Beyond the primary coordination bonds between the nitrogen atoms and the metal center, non-covalent interactions play a critical role in stabilizing the crystal structures of metal complexes containing this compound. mdpi.com These interactions dictate the packing of the molecules or polymer chains in the solid state.

Key non-covalent interactions include:

Hydrogen Bonding: The N-H protons of the coordinated diamine can act as hydrogen bond donors, forming interactions with anions, solvent molecules, or other ligands within the crystal lattice. mdpi.comrsc.org These hydrogen bonds can link individual complexes or polymeric chains into higher-dimensional supramolecular arrays.

C-H···π Interactions: In complexes that contain aromatic ligands in addition to the diamine, weak C-H···π interactions can occur between the C-H bonds of the ethyl or tert-butyl groups and the π-system of the aromatic ring. mdpi.com

These subtle, non-covalent forces are crucial in crystal engineering, allowing for the rational design of solid-state architectures with desired properties. researchgate.net

Catalytic Applications of N Tert Butyl N Ethyl Ethylenediamine and Its Metal Complexes

Role as an Organocatalyst in Specific Transformations

A comprehensive search of scientific literature and chemical databases did not yield any specific examples of N-tert-Butyl-N'-ethyl ethylenediamine (B42938) being employed as an organocatalyst in chemical transformations. While the broader class of diamines has been explored in organocatalysis, the specific catalytic activity of this compound, acting independently of a metal center, does not appear to be a subject of published research.

Metal-Diamine Complex Catalysis in Organic Transformations

The utility of a ligand in coordination chemistry is demonstrated by the catalytic activity of its metal complexes. The following sections explore the use of N-tert-Butyl-N'-ethyl ethylenediamine in forming catalytically active metal complexes for key organic transformations.

Carbon-Carbon Bond Forming Reactions, including Multicomponent Syntheses

There is no available scientific literature detailing the use of metal complexes of this compound as catalysts for carbon-carbon bond-forming reactions or multicomponent syntheses. While related diamine ligands are utilized in various C-C coupling reactions, specific data for complexes of this compound in this context could not be found.

Oxidation Reactions (e.g., Aerobic Oxidation of Substituted Catechols)

No published studies were identified that specifically investigate the use of metal complexes of this compound for the aerobic oxidation of substituted catechols. Research in this area has often focused on manganese complexes with other nitrogen-containing ligands, such as tris(pyridin-2-ylmethyl)amine (TPA), which have been shown to catalyze the aerobic oxidation of catechols to their corresponding quinones. nih.govacs.orgnih.govelsevierpure.com However, analogous studies with the this compound ligand are not reported.

Exploration in Domino Reactions

A thorough review of the literature revealed no instances of this compound or its metal complexes being utilized as catalysts in domino reactions. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool in organic synthesis, and various catalytic systems are employed to facilitate these complex transformations. rsc.orgbeilstein-journals.orgbeilstein-journals.org Nevertheless, the participation of the specific diamine in such catalytic cycles has not been reported.

Mechanistic Insights into Catalytic Cycles

Given the absence of specific catalytic applications for this compound and its metal complexes in the aforementioned transformations, there are consequently no mechanistic studies available that detail the catalytic cycles involving this specific compound. Mechanistic investigations are intrinsically linked to observed catalytic activity; therefore, without established catalytic systems, such studies have not been undertaken or reported. nih.govresearchgate.net

Identification of Key Intermediates and Transition States

Detailed experimental or computational studies identifying the key intermediates and transition states involved in catalytic cycles where this compound acts as a ligand are not prominently available in the reviewed literature. While the behavior of similar bidentate nitrogen ligands in catalysis is well-studied, specific data pinpointing the structure and energetics of intermediates (such as metal-substrate complexes) and transition states for reactions catalyzed by complexes of this particular diamine are sparse. For many transition metal-catalyzed reactions involving diamine ligands, the catalytic cycle often involves intermediates where the substrate is activated upon coordination to the metal center, which is in turn electronically and sterically influenced by the diamine ligand. The transition states typically correspond to the highest energy points along the reaction coordinate, such as the oxidative addition or reductive elimination steps. However, without specific studies on this compound complexes, any description would remain speculative.

Ligand Effects on Catalytic Activity, Selectivity, and Turnover Numbers

The electronic and steric properties of this compound as a ligand are expected to significantly influence the catalytic activity, selectivity, and turnover numbers (TONs) of its metal complexes. The ligand features an asymmetric design with two different alkyl substituents on the nitrogen atoms: a sterically demanding tert-butyl group and a smaller ethyl group.

Catalytic Activity: The steric bulk of the tert-butyl group can influence the coordination geometry around the metal center, potentially creating a more open coordination site for substrate binding compared to a less bulky ligand, which could enhance catalytic activity. Conversely, excessive steric hindrance could also impede substrate approach and lower the reaction rate. The differing electronic donating abilities of the tert-butyl and ethyl groups can modulate the electron density at the metal center, which is a critical factor in many catalytic reactions.

Selectivity: The chirality arising from the coordinated asymmetric diamine can be exploited in asymmetric catalysis to control enantioselectivity. The distinct steric environments created by the tert-butyl and ethyl groups can lead to preferential binding of a substrate in a specific orientation, thereby directing the reaction to a particular stereoisomer. However, specific examples and data quantifying the selectivity (e.g., enantiomeric excess) achieved with this compound complexes are not widely reported.

Turnover Numbers (TONs): The stability of the metal-ligand complex is crucial for achieving high turnover numbers. The chelate effect of the ethylenediamine backbone provides stability. The specific influence of the N-tert-butyl and N'-ethyl groups on the long-term stability and, consequently, the TONs in a specific catalytic reaction requires dedicated investigation.

A comparative study on the etherification of tert-butyl alcohol (TBA) with ethanol (B145695) used various catalysts, and while it explored different reaction conditions, specific turnover numbers for a catalyst based on this compound were not provided.

Heterogenized Catalysis with Polymer-Anchored Diamine Complexes

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a widely adopted strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

Design and Synthesis of Immobilized Catalytic Systems on Polymeric Supports

The synthesis of a polymer-anchored catalyst involving this compound would typically involve several key steps. First, the diamine ligand would need to be functionalized with a reactive group that can be covalently attached to a pre-functionalized polymer support. Common polymer backbones include polystyrene, silica, or other functional polymers.

The general synthetic strategy would be:

Functionalization of the Ligand: Modifying the this compound ligand with a suitable linker group. This could be achieved, for example, by introducing a vinyl, chloromethyl, or carboxylic acid group onto the ligand structure without compromising its coordination ability.

Polymer Support Preparation: Selecting a polymer support with appropriate physical properties (e.g., surface area, pore size, swelling behavior) and functional groups (e.g., chloromethyl, amino groups) that can react with the modified ligand.

Immobilization (Anchoring): Covalently attaching the functionalized ligand to the polymer support through a chemical reaction.

Metallation: Treating the polymer-anchored ligand with a suitable metal precursor to form the immobilized metal complex catalyst.

Performance, Stability, and Recyclability of Heterogeneous Catalysts

The performance, stability, and recyclability are critical metrics for any heterogenized catalyst.

Performance: The catalytic activity and selectivity of the immobilized catalyst would need to be evaluated and compared to its homogeneous counterpart. A decrease in activity upon heterogenization is sometimes observed due to mass transfer limitations or altered electronic/steric properties.

Stability: The stability of the catalyst involves assessing the robustness of the covalent linker attaching the complex to the polymer and preventing the leaching of the active metal species into the reaction mixture during catalysis.

Recyclability: A key advantage of heterogenized catalysts is their potential for reuse. Recyclability is tested by recovering the catalyst after a reaction (e.g., by filtration), and reusing it in subsequent reaction cycles. The activity and selectivity are monitored over several cycles to determine the catalyst's operational lifetime.

Although the principles of evaluating heterogenized catalysts are clear, specific data on the performance, stability, and number of successful recycling runs for a polymer-anchored this compound catalyst are not found in the reviewed sources.

Mechanistic and Theoretical Investigations of N Tert Butyl N Ethyl Ethylenediamine Reactivity

Reaction Mechanism Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods provide direct insight into the transient intermediates, structural changes, and electronic transitions that occur during chemical reactions. For N-tert-Butyl-N'-ethyl ethylenediamine (B42938), techniques such as Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and UV-Vis spectroscopy are invaluable.

NMR spectroscopy is a powerful tool for tracking the progress of reactions in solution, identifying intermediates, and characterizing final products. The lithiation of ethylenediamine derivatives, a key step in the formation of versatile amide ligands, has been studied in detail. While direct studies on N-tert-Butyl-N'-ethyl ethylenediamine are not extensively published, research on the closely related N,N'-di-tert-butylethylenediamine provides a clear model for the expected mechanistic pathway.

The lithiation of N,N'-di-tert-butylethylenediamine with methyllithium (B1224462) (MeLi) in a non-coordinating solvent like benzene (B151609) has been shown by ¹H NMR spectroscopy to be a stepwise process. nih.gov The reaction proceeds through a partially lithiated dimeric species, [cis-{Li[μ-N(t-Bu)CH₂CH₂N(H)t-Bu]}₂], before forming a more complex mixed-amide-diamide aggregate and finally the fully dilithiated product. nih.gov Given the structural similarity, the lithiation of this compound is expected to follow a similar pathway, with the initial deprotonation likely occurring at the less sterically hindered secondary amine (N-H ethyl group) followed by deprotonation of the N-H tert-butyl group.

Table 1: Proposed Intermediates in the Lithiation of a Substituted Ethylenediamine (based on an analog study) This table is based on the lithiation of N,N'-di-tert-butylethylenediamine and outlines the types of species likely to be observable by NMR during the lithiation of this compound.

StepIntermediate SpeciesDescriptionSpectroscopic Evidence
1Mono-lithiated DimerA dimeric aggregate formed from two singly deprotonated diamine molecules and two lithium ions.Distinct ¹H NMR signals for the remaining N-H proton and changes in the chemical shifts of the ethyl and tert-butyl groups. nih.gov
2Mixed-Amide-Diamide AggregateA complex aggregate containing both singly and doubly deprotonated diamine units bridged by lithium ions.Further evolution of NMR spectra, indicating multiple, distinct chemical environments for the ligand backbone. nih.gov
3Di-lithiated SpeciesThe final doubly deprotonated product, which can exist as various aggregates (e.g., dimers or polymeric ladders).Disappearance of N-H proton signals and a simplified, symmetric spectrum for the final aggregate in some cases. nih.gov

Furthermore, NMR spectroscopy, particularly ¹⁵N NMR, is instrumental in studying amide formation. The chemical shift of the nitrogen atom is highly sensitive to its chemical environment, including hybridization and bonding. nih.gov Monitoring the ¹⁵N chemical shift can provide definitive evidence of the N-C bond formation when the lithiated diamide (B1670390) is used as a nucleophile.

UV-Vis and ESR spectroscopy are fundamental techniques for investigating the electronic structure and redox behavior of metal complexes involving this compound as a ligand.

UV-Vis Spectroscopy: When this compound coordinates to a transition metal ion, the resulting complex exhibits characteristic UV-Vis absorption bands. These bands arise from electronic transitions, primarily d-d transitions within the metal's d-orbitals and charge-transfer (CT) transitions between the metal and the ligand. For example, nickel(II) complexes with ethylenediamine derivatives typically show distinct absorption bands in the visible region, corresponding to spin-allowed d-d transitions that are indicative of an octahedral or distorted octahedral geometry. researchgate.net The positions and intensities of these bands are sensitive to the ligand field strength and the symmetry of the coordination environment, providing structural clues about the complex in solution. researchgate.netresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: ESR is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as transition metal complexes with paramagnetic centers (e.g., Cu(II), V(IV)) or organic radicals. nih.gov In the context of this compound complexes, ESR can be used to study redox reactions. For instance, the oxidation or reduction of a metal complex can be monitored by the appearance or disappearance of its ESR signal. researchgate.net Studies on copper(II) complexes with related ligands have shown that intramolecular electron transfer can occur, leading to the reduction of Cu(II) to Cu(I) (ESR silent) and the formation of a ligand-based radical, which can be detected by ESR. nih.gov The hyperfine coupling constants and g-values obtained from the ESR spectrum provide detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (e.g., ¹⁴N, ⁶³Cu, ⁶⁵Cu), helping to elucidate the structure of the paramagnetic species. researchgate.netnih.gov

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into molecular structure, bonding, and reaction energetics that can be difficult to access experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of coordination compounds. For this compound and its metal complexes, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic structures with high accuracy. sioc-journal.cn

By calculating the molecular orbitals, one can understand the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis is a particularly useful method that elucidates donor-acceptor interactions, such as the donation of lone pair electrons from the nitrogen atoms of the diamine to the vacant orbitals of a coordinated metal center. sioc-journal.cn This analysis provides a quantitative measure of bond strength and charge distribution within the molecule.

DFT is also used to predict reactivity. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively, providing insights into its susceptibility to oxidation and reduction. These theoretical predictions were used in conjunction with NMR studies to understand the energetics of different aggregate structures formed during the lithiation of N,N'-di-tert-butylethylenediamine. nih.gov

Beyond static properties, quantum chemical calculations can map the entire potential energy surface of a chemical reaction. This allows for the determination of mechanistic pathways, the identification of transition states, and the calculation of activation energy barriers. whiterose.ac.uk For reactions involving this compound, such as its complexation with a metal ion or its role in a catalytic cycle, these calculations can distinguish between different proposed mechanisms.

For example, a proposed multi-step reaction can be modeled by calculating the energies of all reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative understanding of the reaction's kinetics and thermodynamics. This approach is crucial for rationalizing experimental observations and for the predictive design of new catalysts and reactions.

The two nitrogen atoms in this compound possess different basicities due to the differing electronic and steric effects of the ethyl and tert-butyl substituents. The ethyl group is less sterically demanding and has a modest electron-donating effect, while the bulky tert-butyl group has a stronger inductive effect but also introduces significant steric hindrance.

Computational methods can accurately predict the proton affinity (a gas-phase measure of basicity) and, using appropriate thermodynamic cycles and solvation models, the pKa values of the two amine groups in an aqueous solution. rsc.org This predictive capability is vital, as the relative basicity of the two nitrogen sites will dictate the regioselectivity of reactions like mono-protonation or mono-alkylation and will influence the coordination behavior of the ligand with metal ions.

Table 2: Predicted Relative Basicity of Amine Functionalities This table presents a conceptual prediction of the properties of the two distinct amine groups in this compound based on chemical principles.

Amine GroupSubstituentExpected Electronic EffectExpected Steric HindrancePredicted Relative Basicity (pKa)
N-HEthyl (-CH₂CH₃)Inductive donorLowHigher
N-Htert-Butyl (-C(CH₃)₃)Stronger inductive donorHighLower (due to steric hindrance affecting solvation of the conjugate acid)

Systematic modifications to the ethylenediamine core, such as the introduction of amide functionalities, have been shown to drastically reduce basicity, which in turn impacts biological activity and coordination properties. rsc.org Computational predictions of these effects are therefore essential for the rational design of ligands with tailored electronic properties.

Kinetic Studies of this compound Transformations

Currently, there is a notable absence of publicly available scientific literature detailing the kinetic studies of transformations involving this compound. Extensive searches of chemical databases and research repositories have not yielded specific data on the rate constants, rate laws, activation energies, or thermodynamic parameters for reactions involving this compound.

Determination of Rate Constants and Rate Laws

Due to the lack of experimental research on the reactivity of this compound, no rate constants or rate laws have been determined for its transformations. Kinetic studies are fundamental to understanding reaction mechanisms, and the absence of this data significantly limits the quantitative description of how this compound behaves in chemical reactions.

Activation Energy and Thermodynamic Parameters for Key Steps

Similarly, information regarding the activation energy and other thermodynamic parameters, such as enthalpy and entropy of activation, for key reaction steps of this compound is not available in the current body of scientific literature. These parameters are crucial for predicting the temperature dependence of reaction rates and for providing deeper insight into the transition states of the reactions.

Emerging Applications and Interdisciplinary Research

Applications in Polymer Science and Materials Chemistry

While direct studies on N-tert-Butyl-N'-ethyl ethylenediamine's role in polymer science are not extensively documented, the functional groups within its structure suggest potential for such applications. The presence of both a secondary and a primary amine group allows for its incorporation into polymer chains and for the modification of material surfaces.

Ethylenediamine (B42938) derivatives are known to be used in the synthesis of various polymers. For instance, related compounds are used to create functionalized polymers for applications in coatings and adhesives. nih.gov Polymers incorporating diamines can exhibit unique properties, and research on ethylenediamine-based zwitterions for polymer side chains highlights their potential in creating materials responsive to environmental stimuli, such as pH. nih.gov

The incorporation of specific monomers, such as N-tertiary butyl acrylamide, which shares the tert-butyl group with the compound of interest, can improve polymer stability and solubility. vinatiorganics.com This suggests that this compound could potentially be explored for similar purposes in polymer modification.

Role in Pharmaceutical and Agrochemical Intermediates

This compound is categorized as a bulk drug intermediate, indicating its intended use in the synthesis of more complex, biologically active molecules. echemi.com The broader class of ethylenediamines serves as a versatile scaffold in medicinal chemistry.

Ethylenediamine derivatives are fundamental building blocks in organic synthesis. For example, N-Boc-ethylenediamine is a key intermediate in the synthesis of various pharmaceuticals. google.com The synthesis of complex molecules often relies on the sequential addition of such building blocks to construct a final product with desired properties.

Neurological Disorder Targets: Research has explored various small organic molecules with an arylpiperazine nucleus, a structure that can be synthesized from diamine precursors, as potential treatments for neurological disorders such as Alzheimer's, Parkinson's, depression, and anxiety. beilstein-journals.org Furthermore, derivatives of α-phenyl-N-tert-butylnitrone (PBN), which contain a tert-butyl group, have shown neuroprotective properties in stroke models. chemicalbook.com

Anti-leishmanial Agents: Studies on N,N'-disubstituted ethylenediamine derivatives have revealed their potential as anti-leishmanial agents. koeichem.comnih.gov These compounds are thought to interfere with the polyamine biosynthesis pathway of the Leishmania parasite. koeichem.comnih.gov Another study showed that paullones with a tert-butyl substituent exhibited improved antileishmanial activity. sigmaaldrich.com

Enzyme Inhibitors: Ethylenediamine-based scaffolds have been successfully used to design potent inhibitors of mammalian farnesyltransferase, an enzyme implicated in cancer. These inhibitors are designed to mimic the natural substrate of the enzyme, thereby blocking its activity.

Bioconjugation links biomolecules to drugs or imaging agents to enhance the efficacy of targeted therapies. google.com While specific examples involving this compound are not available, related protected diamines like N-Boc-ethylenediamine are employed in these strategies. google.com These linkers can be used to attach drugs to carriers like liposomes for controlled release and targeted delivery.

Advanced Diagnostic Applications, including Development of Assays and Imaging Agents

The unique structural characteristics of asymmetrically substituted ethylenediamines, such as this compound, position them as valuable ligands in the development of advanced diagnostic tools. While direct research on this compound in diagnostic applications is emerging, the broader class of ethylenediamine derivatives has seen significant exploration, particularly in the creation of metal complexes for assays and as components of imaging agents.

The ability of ethylenediamine derivatives to form stable complexes with a variety of metal ions is a key feature in their diagnostic potential. For instance, platinum(II) complexes of asymmetrically substituted ethylenediamines have been synthesized and investigated for their biological activity. nih.gov These studies, while focused on antitumor properties, provide a basis for the design of diagnostic assays. The interaction of such complexes with biological targets could be adapted for quantitative assays, where the metal complex acts as a probe.

Furthermore, metal complexes of other substituted ethylenediamines, such as N-(n-Butyl)ethylenediamine, have been shown to inhibit enzymes like α-glucosidase. researchgate.net This inhibitory activity is the foundation for developing diagnostic assays for conditions like diabetes, where the modulation of such enzymes is a key indicator. The specific stereochemistry and electronic properties conferred by the N-tert-butyl and N'-ethyl groups in this compound could lead to complexes with unique and highly specific enzymatic interactions, paving the way for novel assay development.

In the realm of medical imaging, ethylenediamine derivatives are crucial in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). nih.govnih.gov PET imaging relies on the detection of positrons emitted from a radiotracer, and the ability to chelate radiometals is paramount. Ethylenediamine-based chelators can be functionalized and attached to biomolecules to target specific tissues or cellular processes. While direct radiolabeling of this compound is not extensively documented, its structural motifs are relevant. The synthesis of various radiolabeled peptides and other molecules for PET often involves chelating agents derived from ethylenediamine. nih.gov For example, hydrophilic fluorosulfotetrazines have been developed for the radiolabeling of biologics, a process that can be adapted for ligands like this compound to create novel PET imaging agents. mdpi.com

The development of such imaging agents involves a multi-step synthesis where the ethylenediamine derivative is modified to incorporate a radioactive isotope. mdpi.com The choice of the N-substituents, like the tert-butyl and ethyl groups, can influence the pharmacokinetic properties of the final imaging agent, such as its distribution and clearance from the body. nih.gov

Environmental and Industrial Chemical Processes

Contributions to Green Chemical Synthesis Initiatives

This compound and its structural analogs are increasingly recognized for their role in green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of ethylenediamine derivatives themselves is a key area of green chemistry research, with methods being developed that are more environmentally friendly than traditional routes. researchgate.netnih.gov

One of the key contributions of these compounds to green chemistry is their use as ligands in catalytic processes. Catalysis is a cornerstone of green chemistry as it allows for reactions to occur with higher efficiency and selectivity, often under milder conditions and with less waste generation. researchgate.netnih.gov For example, a green synthesis method for N-ethylethylenediamine has been developed using a gas-phase catalytic reaction with diethyl carbonate, which is noted for its low environmental impact and high yield. google.com This approach avoids the use of harsh reagents and simplifies the production process.

The principles demonstrated in the synthesis of related compounds are applicable to this compound. The catalytic amination of ethylene (B1197577) glycol is another green route for producing ethylenediamines, avoiding the use of chlorinated hydrocarbons and the production of inorganic salt byproducts. nih.gov Research in this area focuses on developing efficient and reusable catalysts, often involving metal complexes of ligands like this compound. researchgate.net

The following table summarizes different green synthesis approaches for ethylenediamine derivatives, highlighting the potential for similar methodologies to be applied to this compound.

Synthesis RouteReactantsCatalyst/ConditionsGreen Chemistry Aspects
Gas-phase catalytic reactionEthylenediamine, Diethyl carbonateNaY molecular sieve, 250°CHigh yield (>90%), low environmental pollution, continuous production. google.com
Catalytic aminationEthylene glycol, AmmoniaSupported metal catalysts (e.g., Co-Cu/γ-Al2O3)Avoids chlorinated hydrocarbons, clean process with water as a byproduct. nih.gov
Michael addition, hydrazinolysis, and rearrangementAmine, Ethyl acrylateLewis acid catalyst (e.g., FeCl3·6H2O)Low cost, mild conditions, high overall yield. google.com

Role as an Intermediate or Catalyst in Industrial Chemical Production

N-substituted ethylenediamines, including this compound, serve as crucial intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals. google.comasianpubs.org Their bifunctional nature, with two nitrogen atoms of differing basicity and steric hindrance, makes them versatile building blocks for creating complex molecules.

In industrial processes, these compounds are often used to introduce an ethylenediamine spacer into a larger molecule, a common structural motif in pharmacologically active compounds. asianpubs.org The synthesis of various N-substituted ethylenediamine derivatives has been reported through methods like Michael addition followed by hydrazinolysis and Curtius rearrangement, highlighting their importance as synthetic intermediates. google.com

Beyond their role as intermediates, metal complexes of substituted ethylenediamines are emerging as potent catalysts in various industrial chemical transformations. The specific substitution pattern on the ethylenediamine backbone, as seen in this compound, can be tailored to control the stereochemistry and reactivity of the catalytic center. rsc.orgresearchgate.net

For instance, cobalt complexes with substituted ethylenediamine ligands have been shown to be effective catalysts for enantioselective organic synthesis. rsc.orgresearchgate.net The chiral environment created by the asymmetrically substituted ligand can induce high levels of stereoselectivity in reactions such as reductions, oxidations, and carbon-carbon bond formations. The catalytic activity of these complexes is influenced by the nature of the substituents on the ethylenediamine ligand.

Copper complexes with terpene derivatives of ethylenediamine have also been synthesized and have shown catalytic activity in addition to biological applications. nih.gov The catalytic potential of such complexes is a growing area of research, with applications in oxidation reactions and other transformations. researchgate.netmdpi.com The use of this compound as a ligand in such catalytic systems could offer unique advantages in terms of catalyst stability, solubility, and selectivity.

The table below provides examples of catalytic applications of metal complexes with substituted ethylenediamine ligands, suggesting potential industrial roles for complexes of this compound.

Metal ComplexLigand TypeCatalytic ApplicationReference
Cobalt(III) complexesSubstituted ethylenediaminesEnantioselective organic synthesis rsc.orgresearchgate.net
Copper(II) complexesTerpene derivatives of ethylenediamineAntibacterial, antifungal, and antioxidant activity; potential for catalytic oxidation nih.gov
Vanadium complexesN,N'-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamineOxidation of benzyl (B1604629) alcohol and its derivatives researchgate.net
Dicopper complexestris[(N'-tert-butylureayl)-N-ethyl)]amineInvestigation of mixed-valent species with potential catalytic properties nih.gov

Challenges, Limitations, and Future Research Directions

Overcoming Synthetic Difficulties for Scalable and Cost-Effective Production

Future research should focus on developing more efficient and selective synthetic routes. A common strategy for creating unsymmetrical diamines involves a multi-step process using protecting groups. For instance, a method analogous to the synthesis of N-BOC-ethylenediamine could be adapted. google.comwipo.int This would involve:

Protection of one amine group of ethylenediamine (B42938), for example, with a tert-butoxycarbonyl (Boc) group. fishersci.co.uk

Alkylation of the remaining free amine with an ethyl group.

Deprotection of the Boc-protected amine.

Alkylation of the newly freed amine with a tert-butyl group.

While effective at a lab scale, this approach can be lengthy and expensive for industrial production due to the multiple steps and use of costly reagents. google.com A significant challenge is the potential for low yields and the generation of waste, which runs counter to the principles of green chemistry. google.com

The development of one-pot or flow chemistry processes presents a promising alternative. rsc.org Flow microreactors, for example, could offer better control over reaction conditions, leading to higher selectivity and yield, while also enhancing safety and scalability. rsc.org Another avenue for exploration is the Ritter reaction, which has been optimized for the scalable synthesis of tert-butyl amides and could potentially be adapted for the tert-butylation step. nih.govresearchgate.net

Key Research Goals:

Developing a high-yield, one-pot synthesis method.

Designing a continuous flow process for industrial-scale production.

Investigating alternative, low-cost starting materials and catalysts.

Enhancing Catalytic Efficiency, Substrate Scope, and Stereoselectivity

The steric and electronic asymmetry of N-tert-Butyl-N'-ethyl ethylenediamine makes it a potentially valuable ligand in catalysis, particularly for reactions requiring fine-tuning of the metal center's coordination environment. However, realizing this potential requires significant research. The differing steric hindrance of the tert-butyl versus the ethyl group can create a specific pocket around a coordinated metal, influencing which substrates can access the active site and how they orient themselves.

Future work should involve synthesizing a range of metal complexes with this ligand (e.g., with palladium, rhodium, ruthenium, copper) and screening them in various catalytic reactions, such as cross-coupling, hydrogenation, and polymerization. A major limitation is the lack of data on the performance of such complexes. Research should aim to:

Improve Catalytic Efficiency: Systematically study the effect of reaction parameters (solvent, temperature, pressure, co-catalyst) to optimize turnover numbers and frequencies.

Broaden Substrate Scope: Test the catalyst's effectiveness with a wide variety of substrates to understand its functional group tolerance and limitations. organic-chemistry.org

Control Stereoselectivity: In asymmetric catalysis, the chiral environment created by the ligand is crucial. While this compound itself is achiral, introducing chirality into the ethylenediamine backbone could allow for the synthesis of enantiomerically pure products.

Exploring Novel Coordination Modes and Multi-Metallic Systems

The coordination chemistry of this compound is expected to be rich and varied. As a bidentate ligand, it typically forms a stable five-membered chelate ring with a metal ion. However, the electronic properties and steric demands of the N-substituents can influence its coordination behavior. researchgate.net

Future research could explore less common coordination modes. For instance, the ligand could act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. The distinct substituents on the nitrogen atoms could allow for selective binding to different types of metals in a single multi-metallic system. Such heterometallic complexes are of great interest for their potential in cooperative catalysis, where two different metals work in concert to facilitate a chemical transformation.

The ligand could also be part of a larger, polydentate structure. For example, it could be incorporated into a macrocycle or a larger chelating arm, potentially leading to complexes with unique geometric and electronic properties. acs.org The synthesis of such complex structures under solvothermal conditions could yield novel coordination polymers and metal-organic frameworks (MOFs). rsc.org

Development of Comprehensive Structure-Activity Relationships for Targeted Applications

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is essential for designing ligands with tailored properties. This involves synthesizing a library of related ligands and evaluating how incremental changes in their structure affect their performance in a specific application.

For example, the following modifications could be systematically explored:

Varying the smaller alkyl group: Replacing the ethyl group with methyl, propyl, or isopropyl groups would modulate the steric and electronic environment. nih.gov

Modifying the backbone: Introducing substituents on the ethylene (B1197577) bridge could create chiral centers for asymmetric catalysis and alter the bite angle of the chelate.

Replacing the tert-butyl group: While the tert-butyl group provides significant steric bulk, other bulky groups could be used to fine-tune the ligand's properties.

By correlating these structural changes with outcomes like catalytic activity or the photophysical properties of the resulting complexes, a predictive model can be built. nih.gov This would enable the rational design of new ligands for specific target applications, moving beyond trial-and-error discovery.

Challenge AreaKey LimitationsFuture Research Directions
Scalable Synthesis Multi-step processes, low yields, high cost, waste generation. google.comDevelop one-pot and flow chemistry methods; explore cheaper reagents. rsc.org
Catalytic Performance Lack of performance data; unknown substrate scope and stereoselectivity.Synthesize and screen various metal complexes; investigate asymmetric variants.
Coordination Modes Primarily studied as a simple bidentate chelate.Explore bridging coordination, synthesize multi-metallic systems and macrocyclic structures. researchgate.netacs.org
Structure-Activity No systematic studies on derivative performance.Create and test a library of related ligands to build predictive SAR models. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of how this compound and its metal complexes behave at a molecular level is crucial for optimizing their function. The integration of advanced spectroscopic methods and computational modeling offers a powerful approach to gain this insight.

Spectroscopic analysis can provide detailed structural and electronic information. nih.gov Techniques like 2D NMR spectroscopy can elucidate the solution-state structure of complexes, while single-crystal X-ray diffraction can determine their solid-state architecture. researchgate.net Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the ligand and its complexes, offering insight into the strength of the metal-ligand bonds. rsc.org

Computational studies , particularly using Density Functional Theory (DFT), can complement experimental data. nih.gov These methods can be used to:

Predict the stable geometries of different isomers and conformers.

Calculate the electronic structure and bonding characteristics.

Model reaction pathways and transition states to elucidate catalytic mechanisms.

Simulate spectroscopic data to aid in the interpretation of experimental results. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of the structural, electronic, and mechanistic properties of these systems, accelerating the development of new applications.

Advancements in Sustainable and Environmentally Benign Chemical Processes for Diamine Synthesis and Application

Modern chemical research places a strong emphasis on sustainability and green chemistry. Future work on this compound should align with these principles.

In terms of synthesis , research should focus on minimizing waste, reducing energy consumption, and using less hazardous materials. google.com This includes exploring solvent-free reaction conditions, using recyclable catalysts, and sourcing starting materials from renewable feedstocks where possible. rsc.orgorganic-chemistry.org The use of reagents like tert-butyl nitrite, which produces environmentally benign byproducts, is an example of a greener approach. organic-chemistry.org

In applications , the goal is to develop processes that are atom-economical and energy-efficient. Catalysts based on this ligand should ideally operate under mild conditions (low temperature and pressure) and be recyclable and reusable. The development of water-soluble ligands would allow reactions to be carried out in aqueous media, reducing the reliance on volatile organic compounds (VOCs).

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

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Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-N'-ethyl ethylenediamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-N'-ethyl ethylenediamine

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